molecular formula C7H4BrN3 B1380839 8-Bromopyrido[2,3-b]pyrazine CAS No. 1443286-07-4

8-Bromopyrido[2,3-b]pyrazine

Cat. No.: B1380839
CAS No.: 1443286-07-4
M. Wt: 210.03 g/mol
InChI Key: LXEIRRRISIEDID-UHFFFAOYSA-N
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Description

8-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3. It is a derivative of pyrido[2,3-b]pyrazine, where a bromine atom is substituted at the 8th position.

Preparation Methods

The synthesis of 8-Bromopyrido[2,3-b]pyrazine typically involves several steps. One common method includes the bromination of pyrido[2,3-b]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

8-Bromopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced to the corresponding pyrido[2,3-b]pyrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various biaryl compounds.

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an aminopyrido[2,3-b]pyrazine derivative.

Scientific Research Applications

8-Bromopyrido[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromopyrido[2,3-b]pyrazine depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

8-Bromopyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:

    Pyrido[2,3-b]pyrazine: The parent compound without the bromine substitution.

    8-Iodopyrido[2,3-b]pyrazine: Another halogenated derivative with iodine instead of bromine.

    Pyrido[3,4-b]pyrazine: A structural isomer with the pyrazine ring fused at different positions.

The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives with diverse applications.

Properties

IUPAC Name

8-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIRRRISIEDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443286-07-4
Record name 8-bromopyrido[2,3-b]pyrazine
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